

An In-Depth Technical Guide to 2,5-Dihydroxycinnamic Acid: Properties and Applications

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Compound of Interest

Compound Name: **2,5-Dihydroxycinnamic acid**

Cat. No.: **B183497**

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This guide provides a comprehensive technical overview of **2,5-dihydroxycinnamic acid**, a versatile organic compound with significant applications in analytical chemistry and biochemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical, physical, and biological properties of this molecule, offering field-proven insights and detailed experimental methodologies.

Introduction: Unveiling a Multifaceted Molecule

2,5-Dihydroxycinnamic acid, a derivative of hydroxycinnamic acid and an isomer of the well-known caffeic acid, is a compound of considerable scientific interest.^[1] Its unique structural features, particularly the presence of a carboxylic acid, a propenoic acid tail, and two hydroxyl groups on the phenyl ring, bestow upon it a range of useful properties. This guide will explore these characteristics in detail, providing a foundational understanding for its effective utilization in research and development.

Nomenclature and Chemical Identity

To ensure clarity and precision in scientific communication, it is essential to be familiar with the various identifiers for **2,5-dihydroxycinnamic acid**.

Identifier	Value
Preferred IUPAC Name	(2E)-3-(2,5-Dihydroxyphenyl)prop-2-enoic acid[2]
Other Names	(2E)-3-(2,5-Dihydroxyphenyl)acrylic acid, Grevillic acid[1]
CAS Number	38489-67-7[1][2]
Molecular Formula	C ₉ H ₈ O ₄ [2][3]
Molecular Weight	180.16 g/mol [2][3]
InChI	InChI=1S/C9H8O4/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-1+[2]
SMILES	C1=CC(=C(C=C1O)/C=C/C(=O)O)O[2]

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of **2,5-dihydroxycinnamic acid** are critical to its handling, formulation, and application. The following table summarizes key quantitative data.

Property	Value	Source
Melting Point	Not available	
Solubility in Water	1.57 g/L (Predicted)	[4]
logP	1.48 (Predicted)	[4]
pKa (Strongest Acidic)	3.84 (Predicted)	[4]

Causality Behind Properties: The presence of both polar (hydroxyl, carboxylic acid) and non-polar (phenyl ring, alkene) moieties contributes to its moderate solubility in water and its ability to dissolve in various organic solvents. The carboxylic acid group is the primary contributor to its acidic nature, with a predicted pKa of 3.84, indicating it will be deprotonated at physiological pH.

Spectroscopic Profile: Fingerprinting the Molecule

Spectroscopic analysis is fundamental to the identification and characterization of **2,5-dihydroxycinnamic acid**. While specific experimental spectra for **2,5-dihydroxycinnamic acid** are not readily available in public databases, data for the closely related compound, 2,5-dihydroxybenzoic acid, can provide valuable insights.

UV-Vis Absorption

The ultraviolet-visible (UV-Vis) spectrum of a molecule is dictated by its electronic transitions. For hydroxycinnamic acids, the absorption maxima are attributed to the $\pi \rightarrow \pi^*$ transitions within the conjugated system of the aromatic ring and the propenoic acid side chain.^[5] For the related 2,5-dihydroxybenzoic acid, absorption maxima are observed at 214 nm, 236 nm, and 334 nm.^{[6][7]} It is expected that **2,5-dihydroxycinnamic acid** will exhibit a similar UV-Vis profile, with the extended conjugation of the cinnamic acid moiety potentially leading to a slight red shift (bathochromic shift) in the longest wavelength absorption band.

Fluorescence Spectroscopy

The fluorescence properties of a molecule are related to its ability to emit light after being electronically excited. Many phenolic compounds, including hydroxycinnamic acids, are known to fluoresce. The excitation and emission wavelengths are dependent on the specific structure and the solvent environment. While specific fluorescence data for **2,5-dihydroxycinnamic acid** is not available, cinnamic acid derivatives are known to exhibit fluorescence, with emission maxima influenced by the substitution pattern on the phenyl ring.^[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- ¹H NMR: The proton NMR spectrum of **2,5-dihydroxycinnamic acid** would be expected to show distinct signals for the aromatic protons, the vinyl protons of the propenoic acid chain, and the acidic protons of the hydroxyl and carboxylic acid groups. The coupling constants between the vinyl protons would confirm the trans configuration of the double bond.

- ^{13}C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbonyl carbon of the carboxylic acid appearing at the downfield end of the spectrum (around 170-185 ppm), and the aromatic and alkene carbons appearing in the 115-150 ppm region.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of **2,5-dihydroxycinnamic acid** is expected to show characteristic absorption bands corresponding to:

- O-H stretching: A broad band in the region of 3500-3200 cm^{-1} due to the hydroxyl groups.
- C=O stretching: A strong absorption band around 1700-1680 cm^{-1} from the carboxylic acid carbonyl group.[10]
- C=C stretching: Bands in the 1650-1600 cm^{-1} region corresponding to the alkene and aromatic double bonds.[10]
- C-O stretching: Absorptions in the 1300-1000 cm^{-1} range from the C-O bonds of the hydroxyl and carboxylic acid groups.

Key Applications and Experimental Protocols

2,5-Dihydroxycinnamic acid's properties make it a valuable tool in several scientific disciplines.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Authoritative Grounding: 2,5-Dihydroxybenzoic acid (a close analog) is a widely used matrix in MALDI-MS for the analysis of a variety of analytes, including peptides, proteins, and carbohydrates.[11][12] Its ability to absorb laser energy and co-crystallize with analytes facilitates their soft ionization and subsequent mass analysis.

Experimental Workflow: MALDI-MS Sample Preparation

Caption: Workflow for MALDI-MS sample preparation using a dihydroxybenzoic acid matrix.

Detailed Protocol for Peptide Analysis using 2,5-Dihydroxybenzoic Acid Matrix:

- Matrix Solution Preparation: Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in a solvent mixture of acetonitrile (ACN), water, and trifluoroacetic acid (TFA). A common solvent system is ACN:water (1:1, v/v) with 0.1% TFA.
- Analyte Solution Preparation: Dissolve the peptide sample in a suitable solvent, typically 0.1% TFA in water, to a final concentration in the low femtomole to low picomole per microliter range.
- Sample-Matrix Co-crystallization (Dried-Droplet Method):
 - On the MALDI target plate, mix 1 μ L of the analyte solution with 1 μ L of the matrix solution.
 - Allow the mixture to air dry at room temperature. This process facilitates the formation of a crystalline matrix that incorporates the analyte molecules.
- Mass Spectrometric Analysis:
 - Insert the MALDI target plate into the mass spectrometer.
 - Acquire mass spectra in the desired mass range using an appropriate laser intensity and data acquisition parameters.

Causality in Experimental Choices: The use of an acidic solvent (containing TFA) is crucial for promoting the protonation of the analyte, which is essential for its detection in positive-ion mode MALDI-MS. Acetonitrile is a volatile organic solvent that aids in the rapid and uniform drying of the sample spot, leading to better crystal formation and improved spectral resolution.

Antioxidant Activity Assessment

Authoritative Grounding: Hydroxycinnamic acids are recognized as potent antioxidants due to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to scavenge free radicals.[\[13\]](#) The resulting phenoxyl radical is stabilized by resonance.

Experimental Workflow: DPPH Radical Scavenging Assay

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol for DPPH Radical Scavenging Assay:

- Reagent Preparation:
 - Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (e.g., 0.1 mM). The absorbance of this solution at ~517 nm should be adjusted to approximately 1.0.[14]
 - Prepare a series of dilutions of **2,5-dihydroxycinnamic acid** in the same solvent.
 - Prepare a positive control solution (e.g., Trolox or ascorbic acid) at various concentrations.
- Assay Procedure:
 - In a 96-well microplate or cuvettes, add a small volume of the test sample or control solution (e.g., 100 μ L).
 - Add a larger volume of the DPPH solution (e.g., 100 μ L) to initiate the reaction.
 - Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[14][15]
- Data Acquisition and Analysis:
 - Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
 - Calculate the percentage of DPPH radical scavenging activity using the following formula:
$$\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$$
 where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.
 - The IC_{50} value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Self-Validating System: The inclusion of a well-characterized positive control like Trolox or ascorbic acid is essential for validating the assay's performance and for comparing the antioxidant activity of the test compound to a known standard.

Enzyme Inhibition: Tyrosinase Inhibition

Authoritative Grounding: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the development of skin-lightening agents and treatments for hyperpigmentation. [16] Cinnamic acid and its derivatives have been shown to inhibit tyrosinase activity.

Experimental Workflow: Tyrosinase Inhibition Assay

Caption: Workflow for the tyrosinase inhibition assay.

Detailed Protocol for Tyrosinase Inhibition Assay:

- Reagent Preparation:
 - Prepare a solution of mushroom tyrosinase in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.8).
 - Prepare a solution of L-DOPA (3,4-dihydroxy-L-phenylalanine) in the same buffer. This solution should be prepared fresh as it is prone to auto-oxidation.[17]
 - Prepare a series of dilutions of **2,5-dihydroxycinnamic acid** in the buffer.
 - Prepare a positive control solution (e.g., kojic acid).[17]
- Assay Procedure:
 - In a 96-well microplate, add the tyrosinase solution, the test inhibitor or control solution, and the buffer.
 - Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).[17]
 - Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.

- Incubate the plate for a defined time (e.g., 20 minutes) at 37°C.[17]
- Data Acquisition and Analysis:
 - Measure the absorbance of the formed dopachrome at approximately 475 nm.[17]
 - Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = $[1 - (B / A)] \times 100$ where A is the change in absorbance of the control (enzyme + substrate) and B is the change in absorbance of the reaction mixture with the inhibitor.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Expertise and Experience: The pre-incubation step is critical as it allows the inhibitor to bind to the enzyme before the substrate is introduced, providing a more accurate assessment of its inhibitory potential. The choice of L-DOPA as the substrate is standard for this assay as its oxidation to the colored product, dopachrome, is easily monitored spectrophotometrically.

Safety and Handling

2,5-Dihydroxycinnamic acid should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended.

Conclusion

2,5-Dihydroxycinnamic acid is a valuable compound with a diverse range of properties and applications. Its utility as a MALDI matrix, coupled with its antioxidant and potential enzyme inhibitory activities, makes it a subject of ongoing scientific inquiry. This guide has provided a detailed technical overview, from its fundamental chemical and physical characteristics to practical experimental protocols. By understanding the causality behind its properties and employing robust, well-validated methodologies, researchers can effectively harness the potential of **2,5-dihydroxycinnamic acid** in their scientific endeavors.

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